molecular formula C10H12N6O B3379663 5-Amino-1-benzyltriazole-4-carbohydrazide CAS No. 16975-91-0

5-Amino-1-benzyltriazole-4-carbohydrazide

Cat. No.: B3379663
CAS No.: 16975-91-0
M. Wt: 232.24 g/mol
InChI Key: NOIGRTLRFHCZFU-UHFFFAOYSA-N
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Description

5-Amino-1-benzyltriazole-4-carbohydrazide: is a chemical compound with the molecular formula C10H12N6O It belongs to the class of triazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyltriazole-4-carbohydrazide typically involves the reaction of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-benzyltriazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can lead to the formation of different hydrazide derivatives.

    Substitution: The amino and hydrazide groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Amino-1-benzyltriazole-4-carbohydrazide is used as a building block in the synthesis of more complex molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.

Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. It can also be used in the synthesis of energetic materials due to its nitrogen-rich structure.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyltriazole-4-carbohydrazide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The amino and hydrazide groups can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
  • 1-Benzyl-1H-1,2,3-triazole-4-carbohydrazide
  • 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Comparison: 5-Amino-1-benzyltriazole-4-carbohydrazide is unique due to the presence of both the benzyl and amino groups, which enhance its reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

5-amino-1-benzyltriazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c11-9-8(10(17)13-12)14-15-16(9)6-7-4-2-1-3-5-7/h1-5H,6,11-12H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIGRTLRFHCZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296797
Record name 5-amino-1-benzyltriazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16975-91-0
Record name NSC111588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1-benzyltriazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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